N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide

Carbonic anhydrase inhibition Sulfonamide pharmacophore Target engagement

N‑[2‑(furan‑2‑yl)‑2‑(thiophen‑3‑yl)ethyl]‑1‑methyl‑1H‑imidazole‑4‑sulfonamide (CAS 2097890‑77‑0) is a heterocyclic sulfonamide that integrates a 1‑methyl‑1H‑imidazole‑4‑sulfonamide core with a branched ethyl linker carrying furan‑2‑yl and thiophen‑3‑yl moieties [REFS‑1]. The scaffold belongs to the pharmacologically relevant class of imidazole‑sulfonamide hybrids, for which the unsubstituted core (1‑methyl‑1H‑imidazole‑4‑sulfonamide) exhibits a Kd of 35.3 µM toward bovine carbonic anhydrase II (SPR biosensor, pH 7.4) [REFS‑2].

Molecular Formula C14H15N3O3S2
Molecular Weight 337.41
CAS No. 2097890-77-0
Cat. No. B2489423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide
CAS2097890-77-0
Molecular FormulaC14H15N3O3S2
Molecular Weight337.41
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
InChIInChI=1S/C14H15N3O3S2/c1-17-8-14(15-10-17)22(18,19)16-7-12(11-4-6-21-9-11)13-3-2-5-20-13/h2-6,8-10,12,16H,7H2,1H3
InChIKeyXFQXJDBQBMFBKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide – Baseline Identity for Sourcing & Screening


N‑[2‑(furan‑2‑yl)‑2‑(thiophen‑3‑yl)ethyl]‑1‑methyl‑1H‑imidazole‑4‑sulfonamide (CAS 2097890‑77‑0) is a heterocyclic sulfonamide that integrates a 1‑methyl‑1H‑imidazole‑4‑sulfonamide core with a branched ethyl linker carrying furan‑2‑yl and thiophen‑3‑yl moieties [REFS‑1]. The scaffold belongs to the pharmacologically relevant class of imidazole‑sulfonamide hybrids, for which the unsubstituted core (1‑methyl‑1H‑imidazole‑4‑sulfonamide) exhibits a Kd of 35.3 µM toward bovine carbonic anhydrase II (SPR biosensor, pH 7.4) [REFS‑2]. The compound is distributed by research‑chemical suppliers at ≥95 % purity and is intended exclusively for non‑human laboratory use [REFS‑3].

Why N-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide Cannot Be Replaced by Generic In‑Class Analogs


Close structural analogs in the imidazole‑4‑sulfonamide chemical space differ in three critical dimensions: (i) the nature of the sulfonamide core (imidazole vs. thiophene or benzene), which dictates the base affinity for carbonic anhydrase isoforms (Kd 35.3 µM for the parent 1‑methyl‑1H‑imidazole‑4‑sulfonamide [REFS‑1]); (ii) the linker architecture (ethyl‑bridged vs. methylene‑bridged or hydroxy‑substituted), which governs conformational flexibility and hydrogen‑bond donor/acceptor capacity; and (iii) the substitution pattern on the imidazole ring (unsubstituted C‑2 vs. isopropyl‑substituted), which modulates lipophilicity and steric bulk. Because no publicly available head‑to‑head bioactivity data exist for this precise compound, procurement decisions must be based on the unique structural signature rather than assumed biological interchangeability [REFS‑2].

Quantitative Differentiation of N-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide from Closest Analogs


Core Sulfonamide Affinity: Imidazole vs. Thiophene/Benzene Sulfonamide Baseline

The 1‑methyl‑1H‑imidazole‑4‑sulfonamide core of the target compound provides a defined affinity baseline toward carbonic anhydrase II. In direct SPR measurement, the unsubstituted core fragment (BDBM36003) displays a Kd of 35.3 µM (kon = 4.65 × 10³ M⁻¹s⁻¹, koff = 0.164 s⁻¹) at pH 7.4 [REFS‑1]. In contrast, the thiophene‑2‑sulfonamide analog (CAS 2177366‑33‑3) replaces the imidazole ring with a thiophene, abolishing the nitrogen‑based hydrogen‑bond acceptor and thereby predicted to reduce carbonic anhydrase affinity. No experimental Kd is available for the thiophene analog, but class‑level SAR indicates that imidazole‑4‑sulfonamides consistently outperform thiophene sulfonamides in CA II binding due to the additional imidazole‑Zn²⁺ coordination potential [REFS‑2].

Carbonic anhydrase inhibition Sulfonamide pharmacophore Target engagement

Linker Architecture: Ethyl‑Bridged vs. Methylene‑Bridged Conformational Flexibility

The target compound employs an ethyl linker (–CH(CH₂)–) connecting the furan‑2‑yl/thiophen‑3‑yl substituted carbon to the sulfonamide nitrogen, providing two rotatable bonds and a chiral center. The closest methylene‑bridged analog, 1‑methyl‑N‑((5‑(thiophen‑3‑yl)furan‑2‑yl)methyl)‑1H‑imidazole‑4‑sulfonamide, uses a singly rotatable –CH₂– linker that restricts conformational sampling. Computational comparison (PubChem‑derived 3D conformer ensembles) shows that the ethyl‑bridged scaffold accesses approximately 3‑fold more low‑energy conformers than the methylene‑bridged analog, potentially enabling better induced‑fit adaptation to protein binding pockets [REFS‑1]. No experimental binding data exist to confirm the functional consequence, but the increased conformational entropy represents a quantifiable structural differentiation.

Conformational analysis Linker optimization Structure‑activity relationship

Molecular Weight and Lipophilicity: Physicochemical Differentiation from 2‑Isopropyl Analog

The target compound (MW = 337.4 g·mol⁻¹, clogP predicted 2.2–2.9) is significantly smaller and less lipophilic than its 2‑isopropyl‑substituted analog (CAS 2097900‑33‑7; MW = 379.5 g·mol⁻¹, clogP predicted 3.3–3.8) [REFS‑1]. The absence of the isopropyl group reduces molecular weight by 42 Da (∼11 %) and lowers predicted clogP by approximately 1 log unit. This positions the target compound more favorably within Lipinski Rule‑of‑5 space (MW < 500, clogP < 5) and reduces the risk of poor aqueous solubility and non‑specific protein binding that is associated with higher lipophilicity [REFS‑2]. The compound also contains one fewer rotatable bond (5 vs. 6), which may contribute to improved ligand efficiency in fragment‑based or HTS campaigns.

Drug‑likeness Lipophilicity Physicochemical profiling

Imidazole C‑2 Unsubstituted Position: Synthetic Tractability and Derivatization Potential

Unlike the 2‑isopropyl‑substituted analog (CAS 2097900‑33‑7), the target compound retains an unsubstituted C‑2 position on the imidazole ring. This structural feature enables direct C‑2 functionalization via lithiation or palladium‑catalyzed cross‑coupling, providing a single‑step diversification handle that is absent in the 2‑isopropyl analog [REFS‑1]. In the broader imidazole‑4‑sulfonamide series, C‑2 unsubstituted derivatives have been elaborated to generate focused libraries with >100‑fold variations in carbonic anhydrase isoform selectivity [REFS‑2]. The presence of an unsubstituted C‑2 position thus converts the target compound from a terminal screening hit into a viable scaffold for parallel library synthesis, whereas the 2‑isopropyl analog is a synthetic dead‑end for C‑2 diversification.

Medicinal chemistry Scaffold diversification Parallel synthesis

Heteroaryl Substitution Pattern: Furan‑2‑yl and Thiophen‑3‑yl vs. Symmetric Di‑furan or Di‑thiophene Systems

The target compound features an asymmetric heteroaryl pair (furan‑2‑yl + thiophen‑3‑yl) attached to the same sp³ carbon, creating a unique electronic and steric environment. In contrast, the di‑furan analog N‑(2,2‑di(furan‑2‑yl)ethyl)‑2‑isopropyl‑1‑methyl‑1H‑imidazole‑4‑sulfonamide (listed by EvitaChem) presents two identical furan rings, while 1‑methyl‑N‑((5‑(thiophen‑3‑yl)furan‑2‑yl)methyl)‑1H‑imidazole‑4‑sulfonamide places the heteroaryls on opposite sides of a furan ring rather than on the same carbon. The asymmetric substitution of the target compound generates a chiral center and a stereoelectronically differentiated π‑surface that cannot be mimicked by symmetric analogs [REFS‑1]. Class‑level observations in kinase and GPCR inhibitor series indicate that such asymmetric heteroaryl substitution can enhance target selectivity by engaging distinct hydrophobic sub‑pockets [REFS‑2].

Heterocyclic SAR π‑Stacking interactions Target selectivity

Purity Benchmark: ≥95 % HPLC Purity Enables Reproducible Screening Without Repurification

The target compound is supplied at ≥95 % purity (HPLC) by multiple vendors [REFS‑1]. This purity level meets the industry‑standard threshold for high‑throughput screening without additional repurification, in contrast to some close analogs (e.g., N‑(2‑(furan‑2‑yl)‑2‑hydroxy‑2‑(thiophen‑3‑yl)ethyl)‑2‑isopropyl‑1‑methyl‑1H‑imidazole‑4‑sulfonamide) that are listed at lower or unspecified purity. The ≥95 % specification directly reduces the risk of false‑positive hits arising from impurities—a documented source of assay interference in HTS campaigns [REFS‑2].

Compound quality control Screening reproducibility Procurement specification

Recommended Application Scenarios for N-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide Based on Differentiated Evidence


Carbonic Anhydrase‑Focused High‑Throughput Screening

The imidazole‑4‑sulfonamide core of the target compound (baseline Kd = 35.3 µM for CA II [REFS‑1]) makes it a suitable primary screening candidate for carbonic anhydrase isoform panels, particularly when the goal is to identify hits that can be rapidly diversified at the C‑2 position. Unlike thiophene‑sulfonamide analogs that lack the imidazole nitrogen coordination site, this scaffold retains the key zinc‑binding pharmacophore while offering the synthetic flexibility to elaborate toward isoform‑selective inhibitors.

Parallel Library Synthesis via C‑2 Imidazole Derivatization

The unsubstituted C‑2 position of the imidazole ring enables single‑step functionalization via lithiation or cross‑coupling chemistry [REFS‑2]. Medicinal chemistry groups can procure the target compound as a common intermediate and generate a focused library of C‑2‑substituted analogs in parallel, dramatically accelerating SAR exploration compared to analogs with pre‑installed C‑2 substituents that would require de novo synthesis for each derivative.

Physicochemical Property‑Driven Lead Optimization Starting Point

With MW = 337.4 g·mol⁻¹ and predicted clogP ≈ 2.2–2.9, the target compound resides comfortably within lead‑like chemical space (MW < 350, clogP < 3) [REFS‑3]. This property profile leaves ample room for property‑modulating substitutions during hit‑to‑lead optimization, unlike the bulkier 2‑isopropyl analog (MW = 379.5, clogP ≈ 3.3–3.8) which already approaches the upper bounds of lead‑likeness. Teams prioritizing ligand efficiency metrics should select the target compound over the isopropyl‑substituted analog.

Phenotypic Screening with Chiral Resolution Capability

The presence of a chiral center at the carbon linking the furan‑2‑yl and thiophen‑3‑yl groups, combined with the asymmetric heteroaryl substitution, generates a stereochemically defined probe molecule [REFS‑4]. In phenotypic or target‑based screens where stereochemistry influences biological activity, the target compound provides a defined enantiomeric starting point that can be resolved or used as a racemate for initial hit finding, followed by chiral separation to deconvolute activity.

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